Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester
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Overview
Description
3-(piperidin-1-yl)propyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-1-yl)propyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, functionalization of the core, and subsequent coupling with the piperidin-1-yl group. Common synthetic routes may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Functionalization: Introduction of methoxy groups at positions 8 and 9, and a methyl group at position 2, can be achieved through electrophilic aromatic substitution reactions.
Coupling with Piperidin-1-yl Group: This step involves the formation of a carboxylate ester linkage between the isoquinoline core and the piperidin-1-yl group, typically using esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoquinoline core, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidin-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(piperidin-1-yl)propyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds such as berberine and papaverine share structural similarities with 3-(piperidin-1-yl)propyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate.
Piperidine Derivatives: Compounds like piperine and piperidine share the piperidin-1-yl group.
Uniqueness
The uniqueness of 3-(piperidin-1-yl)propyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
20353-70-2 |
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Molecular Formula |
C24H32N2O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C24H32N2O4/c1-17-14-20-19-16-22(29-3)21(28-2)15-18(19)8-12-26(20)23(17)24(27)30-13-7-11-25-9-5-4-6-10-25/h14-16H,4-13H2,1-3H3 |
InChI Key |
RWTVMFXRXLIRPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)OCCCN4CCCCC4 |
Origin of Product |
United States |
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